2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid

Catalog No.
S3033551
CAS No.
75162-02-6
M.F
C15H19NO5
M. Wt
293.319
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutan...

CAS Number

75162-02-6

Product Name

2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylbutanoic acid

Molecular Formula

C15H19NO5

Molecular Weight

293.319

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-11(13(18)19)9-12(17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

UYBVBOASUUTFDS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)C1=CC=CC=C1)C(=O)O

Solubility

not available

Ionic Liquids

Specific Scientific Field: Materials science and green chemistry

Summary:

2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid: derivatives serve as components in room-temperature ionic liquids (RTILs). These environmentally friendly solvents find applications in catalysis, electrochemistry, and separations.

Experimental Procedure:

    Synthesis: Prepare Boc-protected amino acid ionic liquids by reacting the compound with suitable cations (e.g., imidazolium or pyridinium).

    Characterization: Analyze their physical properties, conductivity, and stability.

Results: Boc-protected amino acid ionic liquids exhibit unique properties, making them valuable alternatives to traditional organic solvents.

These are just a few examples, and the versatility of this compound extends to other fields like drug delivery, supramolecular chemistry, and materials science. Researchers continue to explore its potential, and its applications are likely to expand further .

2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid is a compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound has a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol. The presence of the Boc group makes it particularly useful in organic synthesis, especially in the protection of amines during peptide synthesis.

Boc-β-hPhe itself is not biologically active. However, it serves as a valuable building block for the synthesis of peptides containing β-hPhe, a non-natural amino acid. β-hPhe can be incorporated into peptides to modify their structure and function. Studies suggest that β-hPhe can influence protein conformation and stability [].

, primarily due to its functional groups:

  • Oxidation: The ketone group can be oxidized further under specific conditions. For instance, studies have shown that 4-oxo-4-phenylbutanoic acid can be oxidized using tripropylammonium fluorochromate in aqueous acetic acid medium, demonstrating first-order kinetics concerning the substrate and oxidant concentrations .
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid. This reaction allows the free amino group to participate in further bio

The biological activity of 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid is largely influenced by its role as a protected amino acid. The Boc group protects the amino functionality from unwanted reactions, facilitating controlled peptide synthesis. This compound may also exhibit effects on cellular processes related to protein synthesis and enzyme activity due to its structural characteristics.

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid typically involves several steps:

  • Formation of the Boc Group: The amino group is protected using di-tert-butyl dicarbonate through a nucleophilic addition-elimination mechanism.
  • Synthesis of the Core Structure: The core structure can be synthesized via a Friedel-Crafts reaction between succinic anhydride and benzene in the presence of anhydrous aluminum chloride.
  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity for subsequent applications .

This compound finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in peptide synthesis, where the protection of amino groups is crucial.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses due to their structural similarities to biologically active molecules.
  • Biochemical Research: It is used in studies involving protein interactions and enzyme mechanisms due to its ability to modify amino acids without altering their fundamental properties.

Studies on interaction mechanisms involving 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid often focus on its role in biochemical pathways. For instance, the stability and reactivity of the Boc-protected amino acids are investigated to understand their behavior during peptide bond formation and other enzymatic reactions .

Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid, highlighting its unique features:

Compound NameStructure FeaturesUniqueness
(S)-3-Amino-4-hydroxybutanoic acidLacks Boc protectionMore reactive; not suitable for peptide synthesis without further modification
(S)-3-Carbobenzoxyamino-4-hydroxybutanoic acidUses carbobenzoxy protecting groupStable under various conditions but requires catalytic hydrogenation for deprotection
4-Oxo-4-phenybutanoic acidNo protecting groupsHighly reactive and less stable; not suitable for direct use in peptide synthesis

The uniqueness of 2-((tert-butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid lies in its stability and ease of removal of the Boc protecting group, making it particularly advantageous for controlled organic transformations and peptide synthesis .

XLogP3

1.9

Dates

Modify: 2024-04-14

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